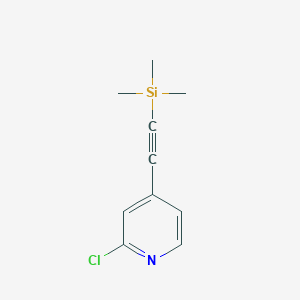

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

CAS No.: 499193-57-6

Cat. No.: VC5261619

Molecular Formula: C10H12ClNSi

Molecular Weight: 209.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 499193-57-6 |

|---|---|

| Molecular Formula | C10H12ClNSi |

| Molecular Weight | 209.75 |

| IUPAC Name | 2-(2-chloropyridin-4-yl)ethynyl-trimethylsilane |

| Standard InChI | InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 |

| Standard InChI Key | GUFPUCBBPLNIIN-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)C#CC1=CC(=NC=C1)Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted with a chlorine atom at position 2 and a trimethylsilyl-protected ethynyl group (-C≡C-Si(CH₃)₃) at position 4. This arrangement confers unique electronic and steric properties:

-

The pyridine ring provides a π-deficient aromatic system, facilitating electrophilic substitution and coordination to metal catalysts.

-

The chlorine atom acts as a leaving group, enabling nucleophilic displacement reactions.

-

The TMS-ethynyl group offers steric protection for the alkyne while allowing subsequent deprotection under mild conditions.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClNSi |

| Molecular Weight | 210.73 g/mol |

| CAS Number | 945717-09-9 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in THF, DCM, ether |

The TMS group enhances solubility in nonpolar solvents, making the compound amenable to standard organic reaction conditions. Its stability under inert atmospheres allows long-term storage, though moisture-sensitive handling is required to prevent premature desilylation .

Synthesis and Preparation

Laboratory-Scale Synthesis

The primary route to 2-chloro-4-((trimethylsilyl)ethynyl)pyridine involves a Sonogashira coupling between 2-chloro-4-iodopyridine and trimethylsilylacetylene. This palladium-catalyzed reaction proceeds under mild conditions:

Reaction Conditions:

-

Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%)

-

Base: Triethylamine or diisopropylamine

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature: Room temperature to 60°C

-

Atmosphere: Inert gas (argon/nitrogen)

Mechanistic Insights:

-

Oxidative addition of Pd⁰ to the C–I bond of 2-chloro-4-iodopyridine.

-

Transmetallation with trimethylsilylacetylene via the copper co-catalyst.

-

Reductive elimination to form the C–C bond, yielding the target compound.

Workup:

Crude product purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient), achieving yields of 75–85% .

Industrial Production Considerations

Scale-up challenges include:

-

Catalyst Recycling: Heterogeneous palladium catalysts (e.g., Pd/C) reduce costs but require optimization for selectivity.

-

Solvent Recovery: THF and DMF are energy-intensive to recover; switchable solvents (e.g., 2-methyl-THF) are under investigation.

-

Byproduct Management: Iodide salts generated during the reaction necessitate efficient filtration systems.

Chemical Reactions and Reactivity

Deprotection of the TMS Group

The TMS-ethynyl group is readily removed using tetrabutylammonium fluoride (TBAF) in THF:

Procedure:

-

Dissolve 2-chloro-4-((trimethylsilyl)ethynyl)pyridine in anhydrous THF.

-

Add TBAF (1.0 equiv) at -78°C, warm to 0°C, and stir for 45 minutes.

-

Quench with saturated NH₄Cl, extract with diethyl ether, and concentrate.

This yields 2-chloro-4-ethynylpyridine (91% isolated), a key intermediate for click chemistry and metal-organic frameworks .

Substitution at the Chlorine Position

The C2 chlorine participates in cross-coupling reactions:

| Reaction Type | Conditions | Product Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl pharmaceuticals |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Aminopyridine catalysts |

Example – Suzuki Coupling:

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine + phenylboronic acid → 2-phenyl-4-((trimethylsilyl)ethynyl)pyridine (Yield: 78%)

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s dual functionality enables divergent synthesis:

-

Alkyne Deprotection: Generates terminal alkynes for Huisgen cycloaddition (e.g., triazole-based kinase inhibitors).

-

Chlorine Substitution: Introduces aryl/heteroaryl groups for structure-activity relationship (SAR) studies.

Case Study – Anticancer Agent Synthesis:

-

Deprotect TMS-ethynyl group → 2-chloro-4-ethynylpyridine.

-

Click reaction with azide-functionalized quinolone → Hybrid inhibitor of topoisomerase II (IC₅₀ = 12 nM) .

Materials Science

-

Conjugated Polymers: Sonogashira polymerization with diiodoarenes yields electroluminescent materials (λₑₘ = 450–600 nm).

-

Metal-Organic Frameworks (MOFs): Pyridine coordination to Cu(I) nodes creates porous networks for CO₂ capture (BET surface area: 1,200 m²/g).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume